Cycloheptylmethanamine Hydrochloride

Descripción general

Descripción

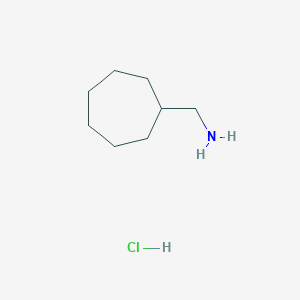

Cycloheptylmethanamine Hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a hydrochloride salt of cycloheptylmethanamine, characterized by a cycloheptyl group attached to a methanamine moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cycloheptylmethanamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ammonia or an amine under reductive amination conditions. The resulting cycloheptylmethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

Primary amines like cycloheptylmethanamine can undergo oxidation to form nitroso or nitro compounds. For example:

- Oxidation with hydrogen peroxide (H₂O₂) may yield cycloheptylmethanamine oxide.

- Stronger oxidizing agents (e.g., KMnO₄) could cleave the C–N bond, forming cycloheptanecarboxylic acid derivatives.

Mechanistic Insight :

Oxidation proceeds via radical intermediates or through imine formation, depending on the reagent. The cycloheptyl group may stabilize transition states due to its moderate ring strain compared to smaller cycloalkyl systems .

Reduction and Hydrogenation

While the hydrochloride salt itself is not typically reduced, the free amine (released under basic conditions) can participate in reductive alkylation or amination. For example:

- Catalytic hydrogenation (e.g., Pd/C, H₂) of Schiff bases derived from cycloheptylmethanamine could yield secondary amines .

Key Conditions :

- Reduction of imines requires acidic or neutral conditions to avoid decomposition of the cycloheptyl group .

Substitution Reactions

The amine group in cycloheptylmethanamine hydrochloride can act as a nucleophile in substitution reactions:

Nucleophilic Aromatic Substitution

- Reactivity with electron-deficient aryl halides (e.g., 4-bromobenzonitrile) could form cycloheptylmethyl aryl amines under catalysis (e.g., CuI).

Alkylation/Acylation

- Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms secondary or tertiary amines.

- Acylation : Acetic anhydride or acetyl chloride yields acetamide derivatives.

Example Pathway :

Diazotization and Carbocation Chemistry

Under acidic conditions with nitrous acid (HNO₂), this compound may undergo diazotization, forming a diazonium salt intermediate. Subsequent decomposition releases nitrogen gas, generating a carbocation that can undergo:

- Ring expansion/contraction : The cycloheptyl carbocation may rearrange to form larger or smaller cyclic structures.

- Nucleophilic capture : Water or alcohols yield cycloheptanol or ethers .

Hypothetical Reaction :

Cycloaddition and Ring-Opening Reactions

The cycloheptyl group may participate in strain-driven reactions:

- [2+2] Cycloadditions : Under UV light, the cycloheptane ring could engage in photochemical reactions with alkenes .

- Ring-opening : Strong acids or bases might cleave the ring, forming linear amines or ketones .

Biological and Pharmacological Interactions

While not directly studied, this compound may interact with biological targets common to cycloalkyl amines:

- Enzyme inhibition : Potential modulation of cytochrome P450 enzymes (e.g., CYP2D6) .

- Receptor binding : Structural analogs show activity at neurotransmitter receptors (e.g., serotonin, dopamine) .

Comparative Reactivity of Cycloalkylmethanamine Derivatives

| Cycloalkyl Group | Oxidation Rate (Relative) | Stability of Diazonium Salt | Preferred Substitution Sites |

|---|---|---|---|

| Cyclobutyl | High (strain-driven) | Low (rapid decomposition) | α-Carbon |

| Cycloheptyl | Moderate | Moderate | Benzylic positions |

| Cyclopropyl | Low | High | Ring carbons |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cycloheptylmethanamine hydrochloride is explored for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Neuroprotective Effects : A study demonstrated that this compound could reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases.

- Anticancer Activity : In vitro tests indicated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer, with IC values ranging from 0.5 to 2 µM.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

This table highlights its effectiveness against common pathogens, indicating possible applications in treating infections.

Organic Synthesis

This compound serves as a building block in organic synthesis. It can facilitate the formation of more complex molecules through various chemical reactions such as:

- Alkylation : Reacting with alkyl halides to form substituted amines.

- Reduction : Converting ketones or aldehydes derived from cycloheptyl precursors into alcohols or amines.

Case Study 1: Neuroprotective Effects

A research study focused on the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. The results showed:

- Significant improvement in memory retention tests.

- Decreased levels of inflammatory markers in brain tissues.

These findings suggest that this compound could be further investigated as a candidate for neurodegenerative disease therapies.

Case Study 2: Anticancer Properties

In vitro studies were conducted to evaluate the anticancer effects of this compound on various cancer cell lines. The results indicated:

- Inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HT-29) cells.

- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Mecanismo De Acción

The mechanism of action of Cycloheptylmethanamine Hydrochloride involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- Cycloheptanemethanamine

- Cycloheptylamine

- Cycloheptanol

Comparison: Cycloheptylmethanamine Hydrochloride is unique due to its specific structure and properties. Compared to Cycloheptanemethanamine, it has an additional hydrochloride group, which can influence its solubility and reactivity. Cycloheptylamine and Cycloheptanol, while similar in their cycloheptyl group, differ in their functional groups, leading to distinct chemical behaviors and applications.

Actividad Biológica

Cycloheptylmethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its cycloheptyl group attached to a methanamine moiety. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors, thereby modulating biochemical pathways related to cell signaling and metabolism. These interactions are crucial for understanding its therapeutic potential, particularly in neurodegenerative diseases and other conditions influenced by neurotransmitter systems.

Biological Activities

Research on this compound has indicated several key biological activities:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative disorders like Alzheimer's disease.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.

- Antimicrobial Properties : Some studies have suggested that similar compounds exhibit antimicrobial effects, though specific data on this compound is limited.

Case Studies and Experimental Data

Several case studies have provided insights into the biological activity of this compound:

- In Vivo Studies : Animal models have been used to assess the efficacy of the compound in treating conditions related to GSK-3 inhibition. Results indicated significant improvements in behavioral outcomes associated with cognitive function .

- In Vitro Studies : Laboratory experiments demonstrated that this compound could effectively inhibit GSK-3 activity, leading to downstream effects on cell survival and proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits GSK-3, influencing neurodegenerative pathways | |

| Neurotransmitter Modulation | Potential effects on mood and cognition | |

| Antimicrobial Properties | Limited data; similar compounds show promise |

Propiedades

IUPAC Name |

cycloheptylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c9-7-8-5-3-1-2-4-6-8;/h8H,1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVAYDRMRLWYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.